molecular formula C18H15N3O6S B2788069 2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid CAS No. 1057729-60-8

2-(4-{2-Cyano-2-[(4-sulfamoylphenyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid

Cat. No. B2788069
CAS RN: 1057729-60-8
M. Wt: 401.39
InChI Key: WDXFADSYMRTJBX-UHFFFAOYSA-N
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Description

This compound is a derivative of phenoxy acetic acid, which is an organic compound that represents a group of phenoxy acetic acid derivatives . It contains several functional groups, including a cyano group (-CN), a carbamoyl group (-CONH2), a sulfamoyl group (-SO2NH2), and a phenoxy group (Ph-O-). These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a phenyl ring (from the phenoxy group), a cyano group, a carbamoyl group, and a sulfamoyl group. These groups are likely to confer specific chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, the presence of a cyano group might confer polarity to the molecule, affecting its solubility in different solvents .

Scientific Research Applications

Drug Delivery Systems

Phenylboronic pinacol esters have garnered attention as potential drug carriers. Their boron-containing structure makes them suitable for neutron capture therapy (NCT), a cancer treatment method that exploits the capture of thermal neutrons by boron-10 nuclei. Researchers are investigating their use in targeted drug delivery systems, aiming to enhance drug efficacy while minimizing side effects .

Chemical Sensors

The unique reactivity of phenylboronic acids with diols (such as sugars) has led to the development of glucose sensors. These sensors exploit the reversible binding of boronic acids to glucose, resulting in measurable changes in fluorescence or electrochemical signals. Researchers are exploring similar applications for phenylboronic pinacol esters in biosensors and environmental monitoring .

Organic Synthesis

Phenylboronic pinacol esters serve as versatile building blocks in organic synthesis. Their reactivity allows for the formation of C-C bonds through Suzuki-Miyaura cross-coupling reactions. Scientists utilize these reactions to create complex molecules, such as pharmaceutical intermediates and natural products .

Materials Science

Researchers are investigating the incorporation of phenylboronic pinacol esters into polymeric materials. These compounds can impart specific properties, such as self-healing behavior, due to their reversible covalent interactions. Applications include self-healing coatings, adhesives, and smart materials .

Photodynamic Therapy (PDT)

Phenylboronic pinacol esters have been explored as photosensitizers in PDT. In this cancer treatment, light activates the photosensitizer, leading to the generation of reactive oxygen species that selectively destroy tumor cells. Their boron content enhances the efficacy of PDT .

Supramolecular Chemistry

The reversible binding of phenylboronic acids to diols plays a crucial role in supramolecular chemistry. Researchers use these interactions to design molecular recognition systems, host-guest complexes, and functional materials. Phenylboronic pinacol esters contribute to this field by providing a boron-based recognition motif .

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects, often at a biological level. Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could be of interest in the field of medicinal chemistry, given the biological activity often associated with the functional groups it contains. Future research could explore its potential uses in this area .

properties

IUPAC Name

2-[4-[2-cyano-3-oxo-3-(4-sulfamoylanilino)prop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c19-10-13(9-12-1-5-15(6-2-12)27-11-17(22)23)18(24)21-14-3-7-16(8-4-14)28(20,25)26/h1-9H,11H2,(H,21,24)(H,22,23)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXFADSYMRTJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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